molecular formula C22H18N4O3S2 B3307498 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 933229-16-4

3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3307498
CAS No.: 933229-16-4
M. Wt: 450.5 g/mol
InChI Key: VTXLMTRPDCSOFC-UHFFFAOYSA-N
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Description

The compound 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a small-molecule benzamide derivative featuring a thiazole core substituted with a pyridin-2-yl group at position 4. The benzamide scaffold is further modified at position 3 with a 4-methylbenzenesulfonamido (-NHSO₂-C₆H₄-CH₃) group.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-15-8-10-18(11-9-15)31(28,29)26-17-6-4-5-16(13-17)21(27)25-22-24-20(14-30-22)19-7-2-3-12-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXLMTRPDCSOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name (Reference) Substituent (Position) Molecular Formula Molecular Weight Key Features/Activity
Target Compound 3-(4-Methylbenzenesulfonamido) C₂₀H₁₆N₄O₃S₂ 440.5 Sulfonamido group enhances hydrogen-bonding potential .
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400) 4-(Methylsulfanyl) C₁₆H₁₃N₃OS₂ 335.4 Methylsulfanyl group increases lipophilicity; used in bioassays.
3-(Ethylsulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 3-(Ethylsulfonyl) C₁₇H₁₄N₄O₃S₂ 402.4 Sulfonyl group improves metabolic stability; KDM4A fragment hit.
3-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 3-(Morpholine-4-sulfonyl) C₁₉H₁₉N₅O₄S₂ 477.5 Morpholine sulfonyl enhances solubility; EN300-378251 F3 category.
4-(4-Hydroxythiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamide 4-Hydroxythiazol-2-ylamino C₁₄H₁₂N₄O₃S₂ 348.4 Hydroxythiazol group may confer metal-binding activity.

Key Observations

Substituent Effects on Activity: Sulfonamido vs. Sulfonyl/Sulfanyl: The sulfonamido group in the target compound (NH-SO₂) provides hydrogen-bond donor/acceptor capabilities, which are absent in sulfonyl (SO₂) or sulfanyl (S-Me) analogs. This difference may influence target selectivity, as seen in KDM4A inhibition studies where sulfonyl derivatives showed fragment hit activity . Methyl vs.

Sulfonamide coupling (e.g., using sulfonyl chlorides) is a common approach for introducing sulfonamido/sulfonyl groups, as seen in sulfathiazole derivatives () .

The morpholine-sulfonyl derivative () highlights the role of heterocyclic substituents in modulating solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

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